molecular formula C9H10N2O2S B1644503 (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid CAS No. 915921-69-6

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid

Cat. No.: B1644503
CAS No.: 915921-69-6
M. Wt: 210.26 g/mol
InChI Key: PUALAWUDGDHFPC-ONEGZZNKSA-N
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Description

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of an ethylthio group attached to the pyrimidine ring and an acrylic acid moiety

Preparation Methods

The synthesis of (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-mercaptopyrimidine and ethyl acrylate.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by the addition of ethyl acrylate to form the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid can undergo various chemical reactions:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles such as amines or alkoxides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives.

Scientific Research Applications

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The pathways involved include the inhibition of enzyme activity, leading to reduced production of inflammatory mediators or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid can be compared with other pyrimidine derivatives:

    Similar Compounds: Similar compounds include 2-(pyridin-2-yl)pyrimidine derivatives and triazole-pyrimidine hybrids.

    Uniqueness: The presence of the ethylthio group and the acrylic acid moiety makes this compound unique. These functional groups confer specific reactivity and potential biological activity that may not be present in other pyrimidine derivatives.

Properties

IUPAC Name

(E)-3-(2-ethylsulfanylpyrimidin-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-14-9-10-5-7(6-11-9)3-4-8(12)13/h3-6H,2H2,1H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALAWUDGDHFPC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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